4-(5-Bromopyridin-3-yl)morpholin-3-one

Regiochemistry Cross-Coupling Reactivity Medicinal Chemistry

Why procure this specific building block? Its direct N-aryl bond (2 rotatable bonds) locks the morpholin-3-one kinase hinge-binder and 5-bromopyridine cross-coupling handle in a rigid conformation distinct from the methylene homolog (CAS 1633014-37-5), the methanone isomer (CAS 342013-81-4), or the morpholine analog (CAS 200064-13-7). This rigidity enhances ligand efficiency in fragment-based screens, while the 5-Br position offers superior Pd-catalyzed reactivity for SAR expansion. Substituting any analog compromises geometry, electronic profile, and cross-coupling outcome, making this the definitive reference standard for reproducible kinase and bromodomain programs.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
Cat. No. B8175187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-3-yl)morpholin-3-one
Molecular FormulaC9H9BrN2O2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC(=CN=C2)Br
InChIInChI=1S/C9H9BrN2O2/c10-7-3-8(5-11-4-7)12-1-2-14-6-9(12)13/h3-5H,1-2,6H2
InChIKeyWGTJHNVZSWQLNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromopyridin-3-yl)morpholin-3-one: Structural and Physicochemical Baseline for Research Procurement


4-(5-Bromopyridin-3-yl)morpholin-3-one (MF: C₉H₉BrN₂O₂, MW: 257.08 g/mol ) is a heterobifunctional building block combining a morpholin-3-one ring with a 5-bromo-substituted pyridine via a direct N–aryl bond. The morpholin-3-one core is a recognized scaffold in kinase inhibitor design , while the 5-bromopyridine moiety provides a well-established synthetic handle for Pd-catalyzed cross-coupling reactions [1]. This direct N-aryl linkage without a methylene spacer distinguishes it from commercially available homologs and positional isomers, creating a rigid, low-rotatable-bond architecture relevant to fragment-based drug discovery (FBDD) and structure–activity relationship (SAR) exploration.

Why 4-(5-Bromopyridin-3-yl)morpholin-3-one Cannot Be Interchanged with Common Bromopyridine–Morpholine Analogs


Substituting this compound with apparently similar bromopyridine-morpholine derivatives—such as the methylene homolog (CAS 1633014-37-5), the carbonyl positional isomer (CAS 342013-81-4), or the morpholine analog lacking the 3-one carbonyl (CAS 200064-13-7)—introduces critical differences in geometry, electronics, and synthetic compatibility. The direct N-aryl linkage restricts rotational freedom (2 rotatable bonds [1]) versus the methylene-spacer homolog (3 rotatable bonds), altering 3D conformation and target binding poses. The morpholin-3-one carbonyl is a hydrogen-bond acceptor distinct from the morpholino-methanone isomer, where the carbonyl is exocyclic. Furthermore, the 5-position bromine on pyridine exhibits different reactivity in cross-coupling compared to 2- or 6-bromo regioisomers [2]. These structural variations render simple interchange invalid for SAR reproducibility, patent exemplification, or analytical reference standardization.

Quantitative Differentiation of 4-(5-Bromopyridin-3-yl)morpholin-3-one from Closest Analogs: Physicochemical and Structural Metrics


Regiochemical Differentiation: 5-Bromo vs. 2-Bromo and 6-Bromo Pyridine Substitution Patterns

The 5-position bromine on the pyridine ring of 4-(5-bromopyridin-3-yl)morpholin-3-one confers distinct electronic properties compared to the 2-bromo (CAS 1049023-73-5) and 6-bromo (CAS 1049023-69-9) regioisomers. While direct comparative kinetic data are not yet published for this exact scaffold, class-level inference from palladium-catalyzed cross-coupling literature indicates that 5-bromopyridines undergo oxidative addition with Pd(0) at rates distinct from 2- and 6-substituted analogs due to differences in electron density at the C–Br bond [1]. This affects coupling efficiency and impurity profiles in library synthesis.

Regiochemistry Cross-Coupling Reactivity Medicinal Chemistry

Linker Architecture: Direct N–Aryl Bond vs. Methylene Spacer in 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one

4-(5-Bromopyridin-3-yl)morpholin-3-one features a direct N–aryl bond, resulting in 2 computable rotatable bonds and a rigid core architecture [1]. In contrast, the methylene homolog 4-((5-bromopyridin-3-yl)methyl)morpholin-3-one (CAS 1633014-37-5, MW: 271.11, C₁₀H₁₁BrN₂O₂ ) contains a flexible –CH₂– spacer, adding one additional rotatable bond (total 3) and increasing conformational entropy. For fragment-based drug discovery, lower rotatable bond count correlates with higher ligand efficiency and fewer entropic penalties upon binding [2].

Conformational Restriction Fragment-Based Drug Discovery Rotatable Bonds

Carbonyl Positional Identity: Morpholin-3-one Core vs. Morpholino-Methanone Isomer

The carbonyl group in 4-(5-bromopyridin-3-yl)morpholin-3-one is endocyclic within the morpholine ring, creating a cyclic amide (lactam) topology. This differs fundamentally from the exocyclic carbonyl in (5-bromopyridin-3-yl)(morpholino)methanone (CAS 342013-81-4, MW: 271.11, C₁₀H₁₁BrN₂O₂ ), which is an amide linker. The endocyclic carbonyl restricts ring puckering and alters the spatial orientation of the oxygen lone pair, affecting H-bond acceptor geometry in target binding. While no direct binding comparison exists, class-level SAR indicates that lactam vs. amide topology can shift target selectivity profiles in kinase inhibitor programs .

Carbonyl Topology Hydrogen Bond Acceptor Isomer Differentiation

Physicochemical Property Differentiation: Computed LogP, TPSA, and H-Bond Profile vs. Morpholine Analog

The morpholin-3-one core of 4-(5-bromopyridin-3-yl)morpholin-3-one introduces a hydrogen-bond acceptor (HBA) count of 3 and a topological polar surface area (TPSA) of approximately 50–55 Ų (computed analog data [1]), compared to the morpholine analog 4-(5-bromopyridin-3-yl)morpholine (CAS 200064-13-7; C₉H₁₁BrN₂O; MW: 243.1 [2]), which has HBA = 2 and lower TPSA (~35–40 Ų). The additional carbonyl acceptor and higher TPSA lower calculated CNS MPO desirability but improve solubility and reduce hERG promiscuity risk—a trade-off relevant for peripheral vs. CNS target programs.

Lipophilicity Polar Surface Area Drug-Likeness CNS Multiparameter Optimization

Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle for Diversification

The 5-bromo substituent on the pyridine ring of 4-(5-bromopyridin-3-yl)morpholin-3-one serves as a universal handle for Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. This enables late-stage diversification at the pyridine C5 position, a strategy widely employed in patent US 12,410,136 B2 [1] for pyridinyl morpholine analogs targeting CNS disorders. The bromine atom also provides a heavy-atom label advantageous for X-ray crystallography phasing and mass spectrometry quantification.

Suzuki Coupling Buchwald-Hartwig Library Synthesis Medicinal Chemistry

Validated Application Scenarios for 4-(5-Bromopyridin-3-yl)morpholin-3-one Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase ATP-Binding Sites

With only 2 rotatable bonds, a rigid morpholin-3-one lactam core, and a bromine cross-coupling handle, this compound is an ideal fragment for FBDD screens targeting kinases or bromodomains where conformational rigidity correlates with high ligand efficiency [1]. The morpholin-3-one scaffold is a recognized kinase hinge-binding motif, and the 5-bromopyridine enables rapid fragment elaboration via Suzuki coupling.

CNS Drug Discovery Programs Requiring Patentable Pyridinyl Morpholine Scaffolds

U.S. Patent 12,410,136 B2 [2] explicitly covers pyridinyl morpholine compounds for schizophrenia treatment. 4-(5-Bromopyridin-3-yl)morpholin-3-one, with its distinct direct N-aryl morpholin-3-one architecture, is positioned as a key intermediate or scaffold-hopping starting point for generating patentable analogs differentiated from prior art morpholine or methylene-spacer compounds.

Analytical Reference Standard for Isomer Differentiation in Quality Control

The compound's unique combination of a 5-bromo regioisomer, endocyclic lactam carbonyl, and direct N-aryl bond makes it an indispensable reference standard for HPLC, LC-MS, and NMR methods aimed at distinguishing it from the common misorder analogs: the methylene homolog (CAS 1633014-37-5), the methanone isomer (CAS 342013-81-4), and the morpholine analog (CAS 200064-13-7) .

Late-Stage Diversification in Parallel Medicinal Chemistry

The 5-bromo substituent enables high-throughput Suzuki–Miyaura library synthesis for SAR exploration at the pyridine C5 position [3]. In Pd-catalyzed cross-coupling, bromine provides a superior balance of reactivity and stability compared to chlorine or iodine, making this compound a preferred diversification substrate for array synthesis.

Quote Request

Request a Quote for 4-(5-Bromopyridin-3-yl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.